(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a complex, three-dimensional structure due to the presence of the morpholino and thiazole rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl and morpholino groups could impact its solubility and stability .Scientific Research Applications
Aldose Reductase Inhibition
A series of iminothiazolidin-4-one acetate derivatives, including molecules with structural similarities to the specified compound, were synthesized and evaluated for their inhibition of aldehyde reductase (ALR1) and aldose reductase (ALR2). These enzymes are implicated in diabetic complications, making inhibitors potential novel drugs for treatment. The study found significant ALR2 inhibitory potency in some derivatives, highlighting the potential therapeutic applications of these compounds in managing diabetic complications (Sher Ali et al., 2012).
Platelet Aggregation Inhibition
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a similar core structure, demonstrated potent and orally active inhibition of platelet aggregation. This activity is crucial for antithrombotic treatment, especially in acute phases, indicating potential applications in cardiovascular disease management (Y. Hayashi et al., 1998).
Reaction Mechanism Insights
Research into the reaction mechanisms of related thiazole and thiadiazoline compounds with activated acetylenes provides valuable insights into the chemical behavior and potential synthetic pathways for compounds like (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate. Understanding these mechanisms can aid in the development of novel synthetic strategies for related compounds (Yohsuke Yamamoto et al., 1989).
Antimicrobial Activity
Benzothiazole derivatives, including those with structural similarities to the specified compound, have been synthesized and screened for antimicrobial activity. This research indicates potential applications in developing new antimicrobial agents, highlighting the broader applicability of such compounds in addressing human health challenges (Snehal Patel et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O6S2/c1-14-11-26(12-15(2)33-14)35(30,31)18-7-4-16(5-8-18)22(29)25-23-27(13-21(28)32-3)19-9-6-17(24)10-20(19)34-23/h4-10,14-15H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMDLUABOJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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